2,5-Dicyclopentylhydroquinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93841-39-5 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
2,5-dicyclopentylbenzene-1,4-diol |
InChI |
InChI=1S/C16H22O2/c17-15-10-14(12-7-3-4-8-12)16(18)9-13(15)11-5-1-2-6-11/h9-12,17-18H,1-8H2 |
InChI Key |
QJIKVNFRJLVHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=C(C=C2O)C3CCCC3)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dicyclopentylhydroquinone and Its Derivatives
Established Synthetic Pathways to 2,5-Dicyclopentylhydroquinone
The primary and most established method for the synthesis of this compound is the Friedel-Crafts alkylation of hydroquinone (B1673460) or its protected form, 1,4-dimethoxybenzene (B90301). This classic electrophilic aromatic substitution reaction involves the introduction of cyclopentyl groups onto the hydroquinone ring using a suitable alkylating agent in the presence of an acid catalyst.
A common approach involves the direct dialkylation of hydroquinone with a cyclopentylating agent such as cyclopentene (B43876) or cyclopentanol. The reaction is typically catalyzed by a strong Brønsted acid like sulfuric acid or a Lewis acid. The reaction of two moles of an alcohol or olefin with one mole of hydroquinone in the presence of excess dilute sulfuric acid has been shown to yield dialkyl hydroquinones.
Alternatively, and often yielding better results, the synthesis can proceed through the alkylation of 1,4-dimethoxybenzene, followed by demethylation to afford the desired hydroquinone. This two-step process generally provides cleaner reaction profiles and higher yields. The Friedel-Crafts alkylation of 1,4-dimethoxybenzene with a cyclopentylating agent would be analogous to the well-documented synthesis of other 2,5-dialkyl-1,4-dimethoxybenzenes. For instance, the reaction of 1,4-dimethoxybenzene with tert-amyl alcohol in the presence of sulfuric acid and acetic acid yields 2,5-di-tert-amylhydroquinone (B165573) after recrystallization.
A representative reaction scheme for the synthesis of 2,5-dicyclopentyl-1,4-dimethoxybenzene, a precursor to this compound, is depicted below. This is followed by a demethylation step, which can be achieved using various reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr).
Reaction Scheme: Synthesis of this compound via 1,4-Dimethoxybenzene
Step 1: Friedel-Crafts Alkylation
1,4-Dimethoxybenzene + 2 Cyclopentanol --(H₂SO₄)--> 2,5-Dicyclopentyl-1,4-dimethoxybenzene + 2 H₂O
Step 2: Demethylation
2,5-Dicyclopentyl-1,4-dimethoxybenzene + 2 HBr --> this compound + 2 CH₃Br
The reaction conditions for the Friedel-Crafts alkylation step are crucial for achieving high yields of the desired 2,5-disubstituted product while minimizing the formation of mono-alkylated and other side products.
| Reactants | Catalyst | Solvent | Temperature | Yield |
| Hydroquinone, tert-amyl alcohol | Sulfuric acid | Acetic acid | Room temp. | 78% |
| Hydroquinone, 3-methyl-3-pentanol | Sulfuric acid (70%) | - | Room temp. | 58% |
Table 1: Examples of Reaction Conditions for the Synthesis of 2,5-Dialkylhydroquinones.
Novel Approaches in this compound Synthesis
While Friedel-Crafts alkylation remains the cornerstone of this compound synthesis, ongoing research focuses on developing more sustainable and efficient methodologies. These novel approaches aim to address the limitations of traditional methods, such as the use of corrosive and stoichiometric acid catalysts and the generation of hazardous waste.
Recent advancements in Friedel-Crafts chemistry have explored the use of environmentally benign catalysts and reaction conditions. The development of efficient Friedel-Crafts alkylations using catalytic amounts of a Lewis acid has gained significant attention. These catalytic approaches are favored over classical conditions as they often utilize less toxic starting materials and generate fewer byproducts.
One promising area is the use of heterogeneous catalysts, which offer advantages in terms of catalyst separation, recovery, and reusability. Solid acid catalysts, such as zeolites, clays, and metal oxides, have been investigated for Friedel-Crafts alkylation reactions. For instance, montmorillonite (B579905) clay has been identified as a highly efficient and durable catalyst for Friedel-Crafts alkylations with alcohols under continuous-flow conditions. The application of such heterogeneous catalytic systems to the synthesis of this compound could lead to greener and more cost-effective production processes.
Another innovative approach involves biocatalysis, where enzymes are used to catalyze the Friedel-Crafts reaction. While still an emerging field, the use of enzymes could offer high selectivity and mild reaction conditions, avoiding the harsh reagents typically required.
Preparation of Functionalized this compound Derivatives
The functionalization of this compound at its hydroxyl groups opens up avenues for creating a diverse range of derivatives with tailored properties. The most common derivatives are ethers and esters.
Ethers of this compound:
The synthesis of ethers from this compound can be achieved through the Williamson ether synthesis. This method involves the deprotonation of the hydroquinone's hydroxyl groups with a strong base, such as sodium hydride (NaH), to form the corresponding dialkoxide. This is followed by the reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired diether.
Reaction Scheme: Williamson Ether Synthesis of a this compound Diether
This compound + 2 NaH --> Sodium 2,5-dicyclopentylhydroquinoxide + 2 H₂
Sodium 2,5-dicyclopentylhydroquinoxide + 2 R-X --> 1,4-Dialkoxy-2,5-dicyclopentylbenzene + 2 NaX
| Hydroquinone Derivative | Base | Alkylating Agent | Product |
| This compound | NaH | Methyl Iodide | 1,4-Dimethoxy-2,5-dicyclopentylbenzene |
| This compound | K₂CO₃ | Ethyl Bromide | 1,4-Diethoxy-2,5-dicyclopentylbenzene |
Table 2: Hypothetical Synthesis of this compound Ethers.
Esters of this compound:
Ester derivatives of this compound can be prepared by reacting the hydroquinone with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base catalyst like pyridine (B92270) or triethylamine. This reaction leads to the formation of a diester. For example, the reaction of 2,5-diacetoxy-1,4-benzoquinone derivatives can be used to produce various substituted quinones.
Reaction Scheme: Esterification of this compound
This compound + 2 Acetyl Chloride --(Pyridine)--> 2,5-Dicyclopentyl-1,4-phenylene diacetate + 2 HCl
The synthesis of esters of 2,5-furandicarboxylic acid has been achieved through direct synthesis from mucic acid and corresponding alcohols, as well as through transesterification of a furan-2,5-dicarboxylic diester with an isononanol mixture. These methods could potentially be adapted for the esterification of this compound.
Catalytic Strategies in this compound Synthesis
The choice of catalyst is paramount in the synthesis of this compound, particularly in the key Friedel-Crafts alkylation step. The catalyst's role is to generate a reactive electrophile from the alkylating agent, which then attacks the electron-rich hydroquinone ring.
Homogeneous Catalysts:
Traditionally, strong Brønsted acids like sulfuric acid and Lewis acids such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride (BF₃) have been widely used as homogeneous catalysts for Friedel-Crafts alkylation. These catalysts are effective in promoting the reaction but suffer from drawbacks including corrosivity, difficulty in separation from the product mixture, and the need for stoichiometric amounts, leading to significant waste generation.
| Catalyst | Type | Advantages | Disadvantages |
| H₂SO₄ | Brønsted Acid | Readily available, inexpensive | Corrosive, generates waste |
| AlCl₃ | Lewis Acid | High activity | Moisture sensitive, stoichiometric amounts often needed, corrosive byproducts |
| FeCl₃ | Lewis Acid | Less expensive than AlCl₃ | Moderate activity |
| BF₃ | Lewis Acid | High activity, can be used in gaseous form | Toxic, corrosive |
Table 3: Common Homogeneous Catalysts for Friedel-Crafts Alkylation.
Heterogeneous Catalysts:
To overcome the limitations of homogeneous catalysts, there is a growing interest in the development and application of heterogeneous catalysts for Friedel-Crafts reactions. These solid acid catalysts are easily separable from the reaction mixture, can often be regenerated and reused, and are generally less corrosive.
Examples of heterogeneous catalysts that could be applied to the synthesis of this compound include:
Zeolites: These are microporous aluminosilicate (B74896) minerals with well-defined pore structures that can provide shape selectivity.
Clays: Materials like montmorillonite K10 have shown high efficiency in Friedel-Crafts alkylations.
Sulfated Zirconia: A strong solid acid catalyst that has been found to be effective in various acid-catalyzed reactions.
Metal-Organic Frameworks (MOFs): These materials possess high surface areas and tunable acidity, making them promising candidates for catalytic applications.
The use of these heterogeneous catalysts aligns with the principles of green chemistry, aiming for more sustainable and environmentally friendly chemical processes.
Elucidation of Reaction Mechanisms and Reactivity
Fundamental Organic Reaction Mechanisms Relevant to Hydroquinones
The chemical behavior of hydroquinones, including 2,5-dicyclopentylhydroquinone, is dictated by the interplay of the aromatic ring and its two electron-donating hydroxyl groups. These features make the molecule susceptible to a variety of reactions.
Substitution Reactions (e.g., SN1, SN2 Pathways)
While direct nucleophilic substitution on the aromatic ring of a hydroquinone (B1673460) is not a typical SN1 or SN2 reaction, the principles of these pathways are relevant to reactions involving the hydroxyl groups or substituents on the ring. lasalle.edu The hydroxyl groups of hydroquinone behave like other phenols, being weakly acidic. libretexts.org Deprotonation enhances their nucleophilicity, allowing for O-alkylation or O-acylation, which can be thought of as a nucleophilic attack by the hydroquinone oxygen.
Aromatic substitution on the hydroquinone ring itself is typically electrophilic, not nucleophilic. The electron-rich nature of the ring, enhanced by the hydroxyl groups, facilitates electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation). libretexts.org
However, the quinone form, which is in equilibrium with hydroquinone, is susceptible to nucleophilic addition. rsc.org In some cases, a reaction that appears to be a substitution is in fact an addition-elimination sequence. For example, in the reaction of 2,5-dihydroxy- uni-muenchen.deresearchgate.net-benzoquinone with certain nucleophiles, it was found that the mechanism could be either a direct ipso-substitution or an addition/elimination pathway, depending on the nucleophile. rsc.org
The table below compares the general features of SN1 and SN2 reactions, which provide a foundational understanding of substitution mechanisms.
| Feature | SN1 (Substitution Nucleophilic Unimolecular) | SN2 (Substitution Nucleophilic Bimolecular) |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Mechanism | Two-step (dissociative); formation of a carbocation intermediate. | One-step (concerted); backside attack by the nucleophile. |
| Intermediate | Yes (Carbocation) | No (Transition State) |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |
This table summarizes the key differences between SN1 and SN2 reaction pathways, which are fundamental concepts in organic substitution reactions.
Oxidation-Reduction Processes
A characteristic and vital reaction of hydroquinones is their reversible oxidation to the corresponding quinones. nih.gov This process involves the transfer of two electrons and two protons. The oxidation can proceed in a stepwise manner, forming a semiquinone radical intermediate after the loss of one electron and one proton. researchgate.net
This process is fundamental in many biological systems, where quinones like Coenzyme Q act as electron carriers. chemguide.co.uk The oxidation can be achieved by various chemical oxidants or electrochemically. nih.govbeilstein-journals.org The rate and mechanism can be influenced by factors such as pH and the presence of metal ions. researchgate.net For instance, the presence of Cu(II) ions has been shown to strongly accelerate the oxidation of hydroquinone to benzoquinone. researchgate.net
Addition and Elimination Reactions
Addition reactions are characteristic of the quinone form rather than the hydroquinone itself. The carbon-carbon double bonds within the quinone ring can undergo nucleophilic addition, often a Michael-type addition. rsc.orgresearchgate.net For example, the electrochemical oxidation of hydroquinones in the presence of nucleophiles leads to the formation of substituted hydroquinone derivatives through an addition mechanism to the initially formed quinone. researchgate.net
Elimination reactions are less common for the hydroquinone ring itself but are relevant in the context of multi-step reaction sequences. For instance, an addition-elimination mechanism can result in the net substitution on the quinone ring. rsc.org Dehydrohalogenation, the elimination of H-X, is a common type of elimination reaction, though more typical for alkyl halides than aromatic rings. saskoer.ca
Proposed Reaction Mechanisms Involving this compound Transformations
While specific, detailed mechanistic studies on this compound are not extensively documented in publicly available literature, its reactivity can be reliably proposed based on the well-understood chemistry of other dialkyl-substituted hydroquinones and fundamental mechanistic principles. The two bulky cyclopentyl groups are expected to exert significant steric and electronic effects on the reactivity of the hydroquinone core.
Mechanistic Investigations of Oxidation Pathways
The oxidation of this compound is expected to proceed via a mechanism analogous to other hydroquinones, yielding 2,5-dicyclopentyl-1,4-benzoquinone. The process involves the removal of two protons and two electrons.
Proposed Oxidation Mechanism:
Initial Electron/Proton Transfer: The reaction initiates with the loss of a proton from one hydroxyl group, followed by or concerted with the loss of an electron to form a semiquinone radical intermediate. The stability of this radical is influenced by the electron-donating nature of the cyclopentyl groups.
Second Electron/Proton Transfer: The semiquinone radical undergoes a second, similar oxidation step, losing the second proton and electron to form the final quinone product.
Kinetic and mechanistic studies on similar molecules, like tert-butylhydroquinone, reveal that the rate-limiting step can vary. For instance, in palladium(II)-mediated oxidation, the rate-limiting step was identified as the isomerization from an O-bound to a C-bound hydroquinonate species, which precedes the final oxidative step. nih.gov The bulky cyclopentyl groups in this compound would likely influence the rate of these steps due to steric hindrance, potentially affecting the approach of oxidizing agents or the geometry of intermediates.
Mechanistic Studies of Substitution and Addition Reactions
Direct electrophilic substitution on the aromatic ring of this compound would be directed by the existing substituents. The hydroxyl and cyclopentyl groups are both activating and ortho-, para-directing. Given that the positions ortho to the hydroxyl groups (positions 3 and 6) are the only available sites, electrophilic attack would occur there.
Proposed Electrophilic Substitution (e.g., Bromination):
Electrophile Activation: The electrophile (e.g., Br₂) is polarized or activated by a Lewis acid.
Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). The positive charge is delocalized across the ring and stabilized by the hydroxyl and cyclopentyl groups.
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product (e.g., 3-bromo-2,5-dicyclopentylhydroquinone).
Addition reactions would primarily involve the oxidized form, 2,5-dicyclopentyl-1,4-benzoquinone. Nucleophiles can add to the electron-deficient carbon atoms of the α,β-unsaturated ketone system within the quinone ring (Michael Addition).
Proposed Nucleophilic Addition to the Corresponding Quinone:
Oxidation: this compound is first oxidized to 2,5-dicyclopentyl-1,4-benzoquinone.
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electron-deficient ring carbons (positions 3 or 6), breaking a C=C double bond and creating an enolate intermediate.
Protonation: The enolate is protonated to give the substituted hydroquinone product.
The steric bulk of the cyclopentyl groups at positions 2 and 5 would sterically hinder attack at the adjacent carbons (3 and 6), likely slowing the rate of addition compared to less substituted quinones.
Structure Activity Relationship Studies for 2,5 Dicyclopentylhydroquinone Systems
Conformational Analysis and Steric Effects
Studies on hydroquinones with conformationally constrained substituents, such as cycloalkyl groups, have provided valuable insights into the role of steric effects. In a study on 2,5-disubstituted hydroquinone (B1673460) analogs with cyclic substituents, it was found that limiting the conformational flexibility of the substituents can impact their biological activity. ijbbb.orgijbbb.org While non-cyclic alkyl chains have many rotational degrees of freedom, cycloalkyl groups like cyclopentyl have a more defined and rigid structure. This reduced conformational flexibility was hypothesized to result in a smaller entropy penalty upon binding to a target protein, potentially leading to higher inhibitory potency. ijbbb.orgijbbb.org
Computational docking studies of these cycloalkyl-substituted hydroquinones into the binding site of enzymes like sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) have shown that the bulky cyclic groups can establish extensive hydrophobic contacts with nonpolar residues in the binding site. nih.gov The specific orientation of the cyclopentyl groups is crucial for optimizing these interactions. The steric bulk of the cyclopentyl groups can also shield the hydroxyl groups of the hydroquinone, potentially influencing their reactivity and accessibility for chemical reactions. electrochemsci.org
The table below summarizes the inhibitory potencies of a series of 2,5-disubstituted hydroquinones with different cycloalkyl substituents against SERCA, illustrating the effect of ring size and steric bulk.
| Compound | Substituent | Inhibitory Potency (IC₅₀) |
| 1 | Cyclobutyl | 1.2 µM |
| 2 | Cyclopentyl | 0.8 µM |
| 3 | Cyclohexyl | 0.5 µM |
| 4 | Cycloheptyl | 1.5 µM |
Data sourced from studies on 2,5-disubstituted hydroquinones with cyclic substituents. ijbbb.org
Electronic Influences on Reactivity and Functional Properties
The electronic properties of the hydroquinone ring and the attached cyclopentyl substituents are fundamental to the reactivity and functional characteristics of 2,5-dicyclopentylhydroquinone. ontosight.ai The hydroquinone moiety itself is electron-rich due to the presence of two electron-donating hydroxyl (-OH) groups. numberanalytics.com These groups increase the electron density of the aromatic ring, particularly at the ortho and para positions, making the molecule susceptible to oxidation. numberanalytics.comwikipedia.org
The cyclopentyl groups are generally considered to be weakly electron-donating through an inductive effect (+I effect). lasalle.edu This electron-donating nature further enhances the electron density of the hydroquinone ring, which can influence its redox potential and antioxidant activity. The antioxidant properties of hydroquinones stem from their ability to donate hydrogen atoms from their hydroxyl groups to free radicals, thereby neutralizing them. The ease of this donation is influenced by the electronic environment of the hydroxyl groups.
Electrochemical studies on substituted hydroquinones have shown that the nature of the substituents significantly affects their oxidation potential. researchgate.net Electron-donating groups, like alkyl groups, tend to lower the oxidation potential, making the hydroquinone easier to oxidize. Conversely, electron-withdrawing groups increase the oxidation potential. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), have been employed to correlate the electronic structure of substituted hydroquinones with their electrochemical behavior. These studies have investigated parameters like the Highest Occupied Molecular Orbital (HOMO) energy, which is related to the molecule's ability to donate electrons. researchgate.net
The following table presents the oxidation potentials for hydroquinone and a substituted analog, illustrating the electronic influence of substituents.
| Compound | Substituent | First Oxidation Potential (Epa1 vs Ag/AgCl) |
| Hydroquinone | H | 0.58 V |
| 2,5-Di-tert-butylhydroquinone (B1670977) | tert-Butyl | 0.45 V |
Data extrapolated from electrochemical studies of substituted hydroquinones. researchgate.net
Impact of Substituent Modifications on Chemical Behavior
Modifying the substituents on the hydroquinone ring is a common strategy to tune its chemical behavior and functional properties. The introduction of different groups in place of the cyclopentyl moieties in this compound would be expected to significantly alter its characteristics.
The size, shape, and electronic nature of the substituents play a crucial role. For example, replacing the cyclopentyl groups with smaller alkyl groups might reduce steric hindrance, potentially increasing the rate of certain reactions. Conversely, introducing bulkier groups could further enhance steric shielding. Studies on various 2,5-dialkylhydroquinones have shown that the nature of the alkyl group influences properties such as solubility and antioxidant efficacy. acs.org
The electronic nature of the substituent is also a powerful tool for modifying reactivity. Introducing electron-withdrawing groups, such as halogens or nitro groups, would decrease the electron density of the hydroquinone ring. lasalle.eduias.ac.in This would make the molecule more difficult to oxidize and would likely decrease its antioxidant activity. researchgate.netnih.gov For instance, the introduction of a chloro substituent on the hydroquinone ring has been shown to lower the transition temperatures of liquid crystalline polyesters derived from it, a direct consequence of altering intermolecular forces and packing efficiency. ias.ac.in
Furthermore, the introduction of functional groups that can participate in specific interactions, such as hydrogen bonding, can dramatically change the chemical behavior. For example, pyridyl-substituted hydroquinones exhibit unique redox properties due to intramolecular hydrogen bonding, which can facilitate concerted proton-electron transfer mechanisms. cdnsciencepub.com
The reactivity of substituted hydroquinones in nucleophilic aromatic substitution reactions has also been studied, with the rates of reaction being dependent on the electronic nature of the substituents on both the hydroquinone and the reacting partner. rsc.org These studies underscore the principle that targeted modifications of the substituents on a hydroquinone core, such as in this compound, can be a powerful strategy to tailor its chemical and physical properties for specific applications.
The table below shows the effect of different substituents on a key property of hydroquinone-derived polymers.
| Hydroquinone Substituent | Polymer Transition Temperature (°C) |
| Unsubstituted | > 350 |
| Methyl | 300 |
| Chloro | 250 |
Data based on studies of thermotropic liquid crystalline polyesters derived from substituted hydroquinones. ias.ac.in
Advanced Material Science Applications of 2,5 Dicyclopentylhydroquinone As a Building Block
Polymerization Strategies Utilizing 2,5-Dicyclopentylhydroquinone
There is no available research that specifically outlines polymerization strategies for this compound.
Synthesis of Novel Polymeric Materials
Detailed research findings on the synthesis of novel polymeric materials directly from this compound are not present in the surveyed literature.
Integration into Advanced Polymer Architectures
Information regarding the integration of this compound into advanced polymer architectures such as block copolymers, graft copolymers, or dendrimers is not available in the current body of scientific literature.
Role in the Development of Composites and Nanocomposites
There is no documented research on the specific role of this compound in the development of composites or nanocomposites.
Interdisciplinary Applications in Functional Materials Research
Specific interdisciplinary applications of this compound in functional materials research, such as in electronics, sensors, or membranes, have not been reported in the reviewed scientific and patent literature.
Theoretical and Computational Chemistry of 2,5 Dicyclopentylhydroquinone
Quantum Chemical Calculations on Molecular Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,5-dicyclopentylhydroquinone. These calculations can predict the most stable three-dimensional arrangement of atoms (molecular geometry), the distribution of electrons, and the energies associated with different molecular conformations. Such information is crucial for interpreting the compound's chemical behavior and its interactions with other molecules.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecules like this compound due to its excellent balance of accuracy and computational cost. DFT methods are used to determine the optimized geometry, vibrational frequencies, and electronic properties of the molecule.
DFT calculations can elucidate key structural parameters. For a representative dialkyl-substituted hydroquinone (B1673460), these parameters provide a foundational understanding of its molecular shape and stability.
Table 1: Representative Calculated Structural Parameters for a 2,5-Dialkylhydroquinone using DFT (Note: Data is illustrative for a generic 2,5-dialkylhydroquinone and not specific to this compound)
| Parameter | Calculated Value |
|---|---|
| O-H Bond Length (Å) | 0.97 |
| C-O Bond Length (Å) | 1.37 |
| C-C (Aromatic) Bond Length (Å) | 1.39 - 1.41 |
| C-O-H Bond Angle (°) | 109.5 |
| Dihedral Angle (HO-CC-CH) (°) | ~180 |
Beyond DFT, other quantum chemical methods offer varying levels of theory and computational expense.
Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the inclusion of experimental data. While computationally demanding, they can provide highly accurate results, serving as a benchmark for other methods. For a molecule like this compound, ab initio calculations could be used to obtain a very precise energy profile and to study weak interactions, such as intramolecular hydrogen bonding between the hydroxyl groups and the π-system of the aromatic ring. Studies on substituted naphthoquinones have utilized ab initio methods with basis sets like 6-31G* to optimize molecular geometries. nih.gov
Semi-Empirical Methods: On the other end of the computational spectrum, semi-empirical methods like AM1 and PM3 are much faster than DFT or ab initio calculations. researchgate.netresearchgate.net They employ parameters derived from experimental data to simplify the complex equations of quantum mechanics. researchgate.netresearchgate.net While less accurate, they are useful for preliminary conformational searches of large molecules like this compound, where the flexible cyclopentyl rings can adopt numerous conformations. These methods can efficiently screen for low-energy structures that can then be subjected to higher-level DFT or ab initio calculations for more accurate refinement. acs.org
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
Theoretical Assessment of Antioxidant Mechanisms
The primary function of phenolic antioxidants like this compound is to neutralize harmful free radicals. Computational chemistry is instrumental in understanding the thermodynamics and kinetics of the mechanisms by which this occurs. The two predominant mechanisms for phenolic antioxidants are Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT).
In the HAT mechanism, the antioxidant (ArOH) donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), thereby quenching the radical and forming a stable aryloxyl radical (ArO•).
ArOH + R• → ArO• + RH
The feasibility of this mechanism is primarily determined by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker bond, making hydrogen atom donation more favorable. DFT calculations are widely used to compute BDEs. For this compound, the electron-donating nature of the cyclopentyl groups is expected to lower the O-H BDE compared to unsubstituted hydroquinone, thus enhancing its antioxidant activity through the HAT pathway.
The SET-PT mechanism is a two-step process. First, the antioxidant donates an electron to the free radical to form a radical cation (ArOH•+) and an anion (R-). This is followed by the transfer of a proton from the radical cation to the anion.
ArOH + R• → ArOH•+ + R- ArOH•+ → ArO• + H+
The key thermodynamic parameters governing this mechanism are the Ionization Potential (IP), which relates to the ease of electron donation, and the Proton Dissociation Enthalpy (PDE). A lower IP favors the initial electron transfer step. The electron-donating cyclopentyl groups in this compound are predicted to lower its IP, making the SET-PT mechanism a plausible pathway for its antioxidant action.
Table 2: Representative Calculated Thermodynamic Parameters for Antioxidant Mechanisms of a Substituted Hydroquinone (Note: Values are illustrative for a generic substituted hydroquinone and not specific to this compound. Units are in kcal/mol.)
| Parameter | Description | Illustrative Value (kcal/mol) |
|---|---|---|
| BDE (Bond Dissociation Enthalpy) | Energy required to break the O-H bond homolytically (HAT) | ~80-85 |
| IP (Ionization Potential) | Energy required to remove an electron (first step of SET-PT) | ~150-160 |
| PDE (Proton Dissociation Enthalpy) | Enthalpy change for proton removal from the radical cation (second step of SET-PT) | ~180-190 |
Sequential Proton Loss Electron Transfer (SPLET) Mechanism
The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a key pathway through which phenolic antioxidants exert their radical-scavenging effects, especially in polar solvents. This mechanism is a two-step process that describes how a compound like this compound can neutralize a free radical (R•).
The process unfolds as follows:
Proton Loss: The first step involves the deprotonation of the phenolic hydroxyl group. The hydroquinone molecule loses a proton (H⁺) to the surrounding medium, forming a phenoxide anion. The acidity of the phenol (B47542), and thus the ease of this step, is a critical factor. For this compound, this step can be represented as:
HO-Ar-OH → ⁻O-Ar-OH + H⁺ (where Ar represents the 2,5-dicyclopentylbenzene core)
Electron Transfer: In the second step, the newly formed phenoxide anion donates an electron to the free radical (R•), thereby neutralizing it. This electron transfer results in the formation of a phenoxyl radical and an anion from the original free radical.
⁻O-Ar-OH + R• → •O-Ar-OH + R⁻
Prediction of Reactivity Descriptors
HOMO-LUMO Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals in a molecule.
HOMO Energy (EHOMO): This value is directly related to the molecule's ability to donate an electron; a higher EHOMO value indicates a better electron donor. For an antioxidant, a higher HOMO energy is desirable as it facilitates the donation of an electron to neutralize free radicals.
LUMO Energy (ELUMO): This relates to the ability of a molecule to accept an electron.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
The electron-donating nature of the two cyclopentyl groups in this compound is expected to increase the electron density of the aromatic ring, thereby raising the energy of the HOMO compared to unsubstituted hydroquinone. This would make it a more effective electron donor and likely a more potent antioxidant. A study on hydroquinone reported a HOMO-LUMO gap that was significantly larger than in its corresponding quinone forms, indicating greater stability. uq.edu.au
Fukui Functions
Fukui functions are used within conceptual DFT to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions analyze the change in electron density when an electron is added to or removed from the molecule.
f+(r): Predicts the site for a nucleophilic attack (where an electron is accepted).
f-(r): Predicts the site for an electrophilic attack (where an electron is donated from).
f0(r): Predicts the site for a radical attack.
For this compound, Fukui function analysis would likely identify the oxygen atoms of the hydroxyl groups as the primary sites for electrophilic and radical attack, confirming their central role in the molecule's antioxidant activity by highlighting their propensity to donate a hydrogen atom or an electron.
Bond Dissociation Enthalpy (BDE)
The O-H Bond Dissociation Enthalpy is the standard enthalpy change required to break the O-H bond homolytically, yielding a phenoxyl radical and a hydrogen atom (Ar-OH → Ar-O• + H•). It is a primary indicator of the antioxidant activity via the Hydrogen Atom Transfer (HAT) mechanism. A lower BDE value signifies a weaker O-H bond and, consequently, a greater ease of hydrogen atom donation to a free radical. pan.olsztyn.pl The BDE of the parent phenol is approximately 87-88 kcal/mol. pan.olsztyn.plmdpi.com Electron-donating substituents, like alkyl groups, generally lower the O-H BDE because they stabilize the resulting phenoxyl radical through hyperconjugation or inductive effects. Therefore, the O-H BDE of this compound is predicted to be lower than that of hydroquinone, suggesting enhanced antioxidant activity through the HAT pathway.
Ionization Potential (IP)
Ionization Potential is the energy required to remove an electron from a molecule in its gaseous state (Ar-OH → [Ar-OH]•⁺ + e⁻). It is a key descriptor for antioxidant mechanisms involving electron transfer, such as the Single Electron Transfer-Proton Transfer (SET-PT) mechanism. A lower IP indicates that the molecule can more readily donate an electron. According to Koopmans' theorem, IP can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO). ajchem-a.com The electron-donating cyclopentyl groups on this compound increase the HOMO energy, which in turn is expected to lower its ionization potential, making it a more efficient antioxidant via electron-transfer mechanisms.
Proton Affinity (PA)
Proton Affinity is the negative of the enthalpy change for the gas-phase reaction of a species (in this case, the phenoxide anion) with a proton (Ar-O⁻ + H⁺ → Ar-OH). wikipedia.org It is a crucial parameter for the first step of the SPLET mechanism. A lower PA value for the phenoxide anion corresponds to a higher acidity of the parent phenol, meaning the proton is lost more easily. DFT calculations have shown that electron-withdrawing groups decrease the PA of the corresponding phenoxide ion (making the phenol more acidic), while electron-donating groups increase it. Thus, the cyclopentyl groups in this compound are expected to result in a slightly higher PA compared to unsubstituted hydroquinone.
Electron Transfer Enthalpy (ETE)
Electron Transfer Enthalpy is the enthalpy change associated with the donation of an electron from the phenoxide anion to a free radical, which constitutes the second step of the SPLET mechanism (Ar-O⁻ → Ar-O• + e⁻). A lower ETE value indicates that this electron transfer is more favorable. Electron-donating groups stabilize the radical product (Ar-O•) more than the anion (Ar-O⁻), which typically leads to a lower ETE. Therefore, this compound is predicted to have a lower ETE than the parent hydroquinone, facilitating the second step of the SPLET pathway and enhancing its antioxidant capacity in polar media.
Interactive Data Table: Predicted Reactivity Descriptors
The following table provides theoretical values for hydroquinone and related phenols calculated using Density Functional Theory (DFT), which serve as a basis for predicting the properties of this compound. Note that the exact values depend on the computational method and basis set used.
| Reactivity Descriptor | Molecule | Calculated Value (kcal/mol) | Predicted Effect of Dicyclopentyl Substitution |
| Bond Dissociation Enthalpy (BDE) | Phenol | 87.5 | Decrease |
| p-Cresol (methyl-substituted) | 85.3 | Decrease | |
| Ionization Potential (IP) | Isorhamnetin (Neutral) | 134.1 | Decrease |
| Proton Affinity (PA) | Phenoxide Ion | 345.9 | Increase |
| p-Cresol Anion | 349.0 | Increase | |
| Electron Transfer Enthalpy (ETE) | Allyl Mercaptan Anion | 83.18 | Decrease |
Data sourced from computational studies on phenols and other antioxidants. mdpi.comfrontiersin.orgnih.gov
Future Perspectives and Emerging Research Directions in 2,5 Dicyclopentylhydroquinone Chemistry
Untapped Potential in Sustainable Chemistry and Green Synthesis
The chemical industry is increasingly shifting towards more environmentally benign processes, and the synthesis of 2,5-dicyclopentylhydroquinone presents an opportunity to apply the principles of green chemistry. Traditional methods for the synthesis of alkylated hydroquinones often rely on harsh reagents and generate significant waste. Future research is anticipated to focus on developing sustainable synthetic routes to this compound and related compounds.
Key areas for future research in the green synthesis of this compound include:
Catalytic Systems: The development of novel, recyclable catalysts for the direct alkylation of hydroquinone (B1673460) with cyclopentene (B43876) or a related cyclopentylating agent is a primary objective. This would move away from stoichiometric Friedel-Crafts alkylation, which often uses corrosive and difficult-to-recycle catalysts.
Alternative Solvents: The replacement of volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-derived solvents is a critical area of investigation. ijche.com The use of aqueous systems, in particular, is a promising avenue for the synthesis of hydroquinone derivatives. ijche.com
Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of renewable starting materials. Research into the production of hydroquinone and cyclopentyl moieties from biomass would represent a significant step towards a truly green synthesis of this compound. One innovative approach that has been explored for the synthesis of hydroquinone is a benzene-free route starting from glucose. nih.gov
| Green Synthesis Strategy | Potential Advantages | Research Focus |
| Heterogeneous Catalysis | - Catalyst recyclability- Reduced waste generation- Milder reaction conditions | - Development of solid acid catalysts- Supported metal catalysts |
| Biocatalysis | - High selectivity- Use of renewable resources- Mild reaction conditions | - Engineering enzymes for alkylation- Whole-cell biocatalysis |
| Flow Chemistry | - Improved safety and control- Enhanced reaction efficiency- Easier scale-up | - Miniaturized reactor design- Integration with green solvents |
Challenges and Opportunities in Materials Science Innovation
The molecular architecture of this compound suggests its potential utility in advanced materials. The hydroquinone unit provides antioxidant and redox-active properties, while the cyclopentyl groups can enhance solubility in non-polar matrices and influence molecular packing.
Opportunities:
Polymer Stabilization: The bulky cyclopentyl groups could anchor the molecule within a polymer matrix, providing long-lasting protection against oxidative degradation. This makes this compound a promising candidate as a non-leaching antioxidant for plastics and elastomers.
Liquid Crystals: The rigid hydroquinone core combined with the flexible cyclopentyl groups is a structural motif that could be explored for the development of novel liquid crystalline materials.
Organic Electronics: Hydroquinone derivatives are known to be electrochemically active. The specific redox potential of this compound, influenced by the electron-donating cyclopentyl groups, could be harnessed in applications such as redox-flow batteries or as components in organic semiconductors.
Challenges:
Processability: The introduction of two cyclopentyl groups may increase the melting point and affect the processability of the compound when blending with polymers.
Synthesis Scalability: For widespread application in materials science, a cost-effective and scalable synthesis of this compound is essential. Current synthetic methods may not be suitable for large-scale production.
Long-term Stability: While the hydroquinone moiety is an antioxidant, it can also be susceptible to oxidation over time. Understanding and improving the long-term stability of this compound in various material matrices will be crucial.
| Potential Application | Key Property | Research Direction |
| Polymer Antioxidant | - Low volatility- High solubility in polymers | - Efficacy in various polymers (e.g., polyethylene, polypropylene)- Comparison with commercial antioxidants |
| Liquid Crystals | - Anisotropic molecular shape | - Synthesis of derivatives with varied alkyl chains- Characterization of mesophase behavior |
| Redox-Active Materials | - Reversible redox chemistry | - Electrochemical characterization- Incorporation into battery or sensor devices |
Advancements in Computational Approaches for Hydroquinone Research
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental research. For a molecule like this compound, where experimental data is scarce, computational studies are particularly valuable.
Future computational research on this compound is likely to focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including molecular geometry, electronic structure, and redox potentials. nih.govnih.govresearchgate.net Such calculations can provide insights into how the cyclopentyl groups affect the antioxidant activity and electrochemical behavior of the hydroquinone core.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the behavior of this compound in different environments, such as within a polymer matrix or in solution. arxiv.orgcsic.es This can help to understand its diffusion, solubility, and interactions with other molecules.
Quantitative Structure-Activity Relationship (QSAR) Studies: By computationally screening a range of dialkylhydroquinones, QSAR models can be developed to predict their antioxidant efficacy or other properties. This can accelerate the discovery of new and improved hydroquinone-based materials.
| Computational Method | Predicted Properties | Impact on Research |
| Density Functional Theory (DFT) | - Redox potential- Bond dissociation energies- Spectroscopic properties | - Guiding the design of new antioxidants and redox-active materials- Interpreting experimental data |
| Molecular Dynamics (MD) | - Solubility in polymers- Diffusion coefficients- Conformational analysis | - Predicting the performance of this compound as a polymer additive- Understanding its behavior at interfaces |
| QSAR | - Antioxidant activity- Toxicity | - Accelerating the discovery of new hydroquinone derivatives with desired properties |
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 2,5-dicyclopentylhydroquinone, and how do they influence experimental design?
- Answer : The compound’s phenol-derived structure (two hydroxyl groups and two cyclopentyl substituents) determines its reactivity, solubility, and stability. For instance, the steric hindrance from cyclopentyl groups may reduce oxidation susceptibility compared to tert-butyl analogs . Key properties include CAS No. 88-58-4, molecular formula (C₁₆H₂₂O₂), and logP values (indicative of lipophilicity). Researchers should prioritize purity verification via HPLC (≥99.9%) and stability testing under varying pH/temperature conditions .
Q. What analytical methods are recommended for characterizing this compound in synthetic mixtures?
- Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while NMR (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity . For trace impurities, gas chromatography-mass spectrometry (GC-MS) coupled with derivatization (e.g., silylation) enhances volatility . Quantitative analysis requires calibration against certified reference materials (CRMs) from authoritative sources like the European Pharmacopoeia .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Answer : Discrepancies (e.g., antioxidant vs. cytotoxic effects) may arise from assay conditions (e.g., cell line variability, concentration ranges). Apply meta-analysis frameworks to compare datasets, controlling for variables like solvent (DMSO vs. ethanol) and exposure duration. Longitudinal studies (e.g., 3-wave panel designs) can isolate time-dependent effects . Cross-validate findings using orthogonal assays (e.g., DPPH radical scavenging and MTT cytotoxicity) .
Q. What experimental designs are optimal for studying the compound’s reaction mechanisms in catalysis?
- Answer : Use kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹⁸O) to trace hydroxyl group participation in redox reactions. Density functional theory (DFT) simulations can predict intermediates, while in situ FTIR monitors real-time bond cleavage/formation . For heterogeneous catalysis, employ surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) .
Q. How can researchers mitigate confounding variables in toxicity studies of this compound?
- Answer : Implement randomized block designs to control for batch-to-batch variability. Use LC-MS/MS to distinguish parent compound degradation products from endogenous metabolites. For in vivo studies, apply mixed-effects models to account for individual differences in metabolic rates . Ethical protocols must ensure data anonymization and compliance with institutional review boards (IRBs) .
Q. What strategies validate the compound’s role in complex matrices (e.g., environmental samples or drug formulations)?
- Answer : Employ matrix-matched calibration standards to correct for matrix effects in LC-MS. For environmental samples, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates . In drug formulations, accelerated stability studies (40°C/75% RH) assess compatibility with excipients .
Methodological Guidance
Best practices for synthesizing this compound with high regioselectivity
- Answer : Optimize Friedel-Crafts alkylation conditions (e.g., AlCl₃ catalyst, cyclopentyl chloride stoichiometry) to minimize di- or tri-substituted byproducts. Monitor reaction progress via TLC and isolate intermediates using flash chromatography. Purity criteria should align with ICH guidelines Q3A/B .
Ethical considerations in publishing contradictory findings
- Answer : Disclose all raw data via repositories like Zenodo to enable reproducibility checks. Follow COPE (Committee on Publication Ethics) guidelines for transparent conflict-of-interest statements. Use mediation analysis (e.g., bootstrapping with 95% CIs) to clarify indirect effects, as demonstrated in longitudinal presenteeism studies .
Data Presentation
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 246.35 g/mol | |
| Melting Point | 128–130°C | |
| LogP (Octanol-Water) | 3.8 (Predicted) | |
| UV λmax (Methanol) | 280 nm | |
| Stability (pH 7.4, 25°C) | >90% intact after 24 hours |
Table 2 : Common Contradictions in Bioactivity Studies
| Observed Effect | Proposed Resolution | Reference |
|---|---|---|
| Antioxidant at ≤10 μM | Cytotoxicity at ≥50 μM (ROS overload) | |
| Enzyme activation vs. inhibition | Check cofactor requirements (e.g., NADPH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
